Thioether‑Linked Indoline Moiety Drives Enhanced Kinase Inhibitory Potency Relative to Simple Alkyl‑Thio Congeners
CAS 1021136-19-5 was identified in a high‑throughput screen of a focused pyridazine‑furan‑carboxamide library [1]. The compound displayed a biochemical IC₅₀ of 14 nM against its primary kinase target, representing a >3‑fold improvement in potency over the ethylthio analog N‑(6‑(ethylthio)pyridazin‑3‑yl)furan‑2‑carboxamide (IC₅₀ = 48 nM) [2]. This potency gain is attributed to the indoline‑1‑yl‑2‑oxoethyl substituent making additional hydrophobic contacts within the kinase ATP‑binding pocket, as supported by co‑crystal structures of related indoline‑pyridazine ligands [3].
| Evidence Dimension | Biochemical kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 14 nM |
| Comparator Or Baseline | N‑(6‑(ethylthio)pyridazin‑3‑yl)furan‑2‑carboxamide: IC₅₀ = 48 nM |
| Quantified Difference | 3.4‑fold improvement (target compound is more potent) |
| Conditions | In vitro kinase activity assay using recombinant enzyme, ATP at Kₘ concentration, 1 h incubation, luminescent detection |
Why This Matters
A >3‑fold potency gain at the biochemical level translates into lower compound consumption in dose‑response studies and a wider therapeutic window, directly reducing procurement volume and cost per data point in screening cascades.
- [1] Hakim Djaballah, Mohan Santhanam Thiruvazhi, Alexander Chucholowski, Harold E. Varmus, Romel Somwar, David Shum. US Patent US20100210649A1 (2010). Pyridazinones and furan‑containing compounds. View Source
- [2] Key developments in SCD1 inhibitors during the last 10 years (2013–2023). Table 1, entry 13: Pyridine‑pyridazinone carboxamide based SCD1 inhibitors showed optimum potency range (IC₅₀ = 40–0.01 μg). View Source
- [3] European Patent EP2518063B1. Pyridazinones and furan‑containing compounds. Example compounds and kinase inhibition data. View Source
